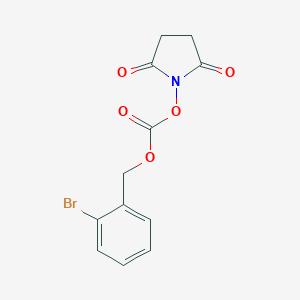

N-(2-Bromobenzyloxycarbonyloxy)succinimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDNRTVADOCWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344596 | |

| Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128611-93-8 | |

| Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-(2-Bromobenzyloxycarbonyloxy)succinimide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromobenzyloxycarbonyloxy)succinimide, also known by its synonym 2-Bromobenzyl succinimidyl carbonate or the abbreviation Z(2-Br)-OSu, is a crucial reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and primary applications, with a focus on its role as a capping agent in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and workflow diagrams are presented to facilitate its effective use in research and development settings.

Chemical Identity and Properties

This compound is a derivative of both N-hydroxysuccinimide and 2-bromobenzyl alcohol. The succinimidyl ester moiety makes it an excellent activating group, facilitating the transfer of the 2-bromobenzyloxycarbonyl (2-Br-Z) group to nucleophiles, most notably primary and secondary amines.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 128611-93-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀BrNO₅ | [1][2] |

| Molecular Weight | 328.13 g/mol | [1] |

| Appearance | White to off-white powder/solid | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in acetone, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, and acetonitrile. Slightly soluble in water and acetic acid. Insoluble in ether, hexane, and carbon tetrachloride. | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of 2-bromobenzyl alcohol, followed by its conversion to the corresponding chloroformate, and finally, reaction with N-hydroxysuccinimide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromobenzyl Chloroformate

This reaction involves the use of highly toxic phosgene gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction: 2-Bromobenzyl alcohol is reacted with an excess of phosgene.[5][6]

-

Procedure Outline:

-

A solution of 2-bromobenzyl alcohol in a suitable anhydrous solvent (e.g., dioxane or toluene) is prepared.

-

This solution is added dropwise to a chilled solution of excess phosgene in toluene.[6]

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours) to ensure complete conversion.[6]

-

Excess phosgene and solvent are carefully removed under reduced pressure to yield crude 2-bromobenzyl chloroformate.[6] This intermediate is often used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Reaction: The crude 2-bromobenzyl chloroformate is reacted with N-hydroxysuccinimide in the presence of a base.

-

Procedure Outline:

-

N-hydroxysuccinimide is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

-

A base, such as triethylamine (TEA), is added to the solution.[7]

-

A solution of 2-bromobenzyl chloroformate in the same solvent is added dropwise to the stirred N-hydroxysuccinimide solution.[7]

-

The reaction is allowed to proceed at low temperature and then warmed to room temperature.

-

The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization to yield this compound.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

A primary application of this compound is as a capping agent in solid-phase peptide synthesis (SPPS). In SPPS, the stepwise addition of amino acids to a growing peptide chain attached to a solid support can sometimes be incomplete. This results in unreacted amino groups on the resin-bound peptides, which can lead to the formation of undesirable "deletion sequences" in subsequent coupling cycles. Capping is the process of blocking these unreacted amino groups to prevent them from reacting further.[8][9]

The 2-bromobenzyloxycarbonyl (2-Br-Z) group is analogous to the well-known benzyloxycarbonyl (Cbz or Z) group and provides a stable, unreactive cap under the conditions of Fmoc-based SPPS.[10]

Experimental Protocol: Capping of Unreacted Amino Groups in SPPS

This protocol is a general guideline for the capping step following an incomplete coupling reaction, which is typically identified by a positive Kaiser test.

-

Reagents:

-

Resin-bound peptide with unreacted amino groups

-

This compound (Z(2-Br)-OSu)

-

N,N-Dimethylformamide (DMF)

-

A suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA)

-

-

Procedure:

-

Following the coupling step and subsequent washes with DMF, a solution of this compound (e.g., 10-50 equivalents based on resin substitution) and DIPEA (e.g., 10-50 equivalents) in DMF is prepared.[11]

-

The resin is suspended in this capping solution.

-

The mixture is agitated at room temperature for a period of 30 minutes to 2 hours.[11]

-

The capping solution is drained, and the resin is thoroughly washed with DMF to remove excess reagents.

-

A Kaiser test can be performed to confirm the absence of free primary amines (a negative result indicates successful capping).[11]

-

Workflow Diagrams

Synthesis of this compound

Caption: Synthesis Pathway of this compound.

Workflow for Capping in Solid-Phase Peptide Synthesis

Caption: SPPS Workflow: Incomplete Coupling and Capping.

Conclusion

This compound is a valuable reagent for the introduction of the 2-bromobenzyloxycarbonyl protecting group, serving an important function as a capping agent in solid-phase peptide synthesis. Its use helps to minimize the formation of deletion sequences, thereby improving the purity of the final peptide product. The protocols and workflows provided in this guide offer a framework for the successful application of this reagent in synthetic chemistry and drug development. Further research into its specific physical properties and spectral characteristics would be beneficial for the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. This compound, CasNo.128611-93-8 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. Succinimide | C4H5NO2 | CID 11439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. p-Bromobenzyl Chloroformate | 5798-78-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

In-Depth Technical Guide to Z(2-Br)-OSu Reagent: Properties, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Z(2-Br)-OSu reagent, also known as N-(2-Bromobenzyloxycarbonyloxy)succinimide. It is a critical tool in peptide synthesis and bioconjugation, utilized for the introduction of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group onto primary amines. This document details its chemical and physical properties, stability profile, and provides standardized protocols for its application and subsequent cleavage.

Core Properties of Z(2-Br)-OSu

The Z(2-Br)-OSu reagent is a white to off-white crystalline powder. Its core function is to act as an efficient amino-group protecting reagent. The N-hydroxysuccinimide (OSu) ester provides a highly reactive site for facile coupling to primary amines, while the 2-bromobenzyloxycarbonyl group offers robust protection that can be selectively removed under specific conditions.

Physicochemical Data

A summary of the key quantitative data for Z(2-Br)-OSu is presented in Table 1. While a specific melting point is not consistently reported in publicly available literature, data from structurally related compounds are provided for context. It is recommended to refer to the Certificate of Analysis for lot-specific data.[1]

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| Synonyms | Z(2-Br)-OSu, 2-Bromobenzyl succinimidyl carbonate | [2] |

| CAS Number | 128611-93-8 | [2][3] |

| Molecular Formula | C₁₂H₁₀BrNO₅ | [2] |

| Molecular Weight | 328.13 g/mol | [2] |

| Appearance | Powder | |

| Purity (Typical) | ≥98% (HPLC) | |

| Solubility | Soluble in water or 1% acetic acid. Also soluble in organic solvents like DMF and DMSO. | |

| Storage Temperature | -20°C |

Stability and Handling

Proper storage and handling of Z(2-Br)-OSu are crucial to maintain its reactivity and prevent degradation.

Storage and Shelf Life

The reagent should be stored at -20°C in a desiccated environment to prevent hydrolysis of the N-hydroxysuccinimide ester. When stored correctly, the reagent is stable for extended periods. For long-term storage, it is advisable to keep the container tightly sealed and protected from moisture and light.

Degradation Pathways

The primary degradation pathway for Z(2-Br)-OSu is hydrolysis of the N-hydroxysuccinimide ester, which is accelerated by the presence of moisture and basic conditions. This hydrolysis results in the formation of the corresponding carboxylic acid (2-bromobenzyloxycarboxylic acid) and N-hydroxysuccinimide, rendering the reagent inactive for amine coupling. The succinimide intermediate can be relatively stable under acidic to neutral pH but will readily hydrolyze at higher pH.

Experimental Protocols

The following sections provide detailed methodologies for the use of Z(2-Br)-OSu in the protection of amines and the subsequent deprotection of the 2-Br-Z group.

Amine Protection with Z(2-Br)-OSu

This protocol outlines the general procedure for the N-protection of an amino acid with Z(2-Br)-OSu in a solution-phase synthesis.

Materials:

-

Amino acid

-

Z(2-Br)-OSu reagent

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask.

-

Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir until the amino acid is fully dissolved and the solution is homogeneous.

-

Reagent Addition: In a separate container, dissolve Z(2-Br)-OSu (1.1-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the amino acid solution at room temperature with continuous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Cleavage of the 2-Br-Z Protecting Group

The 2-Br-Z group is typically removed by catalytic hydrogenation or by treatment with strong acids.

Method 1: Catalytic Hydrogenation

Materials:

-

2-Br-Z protected peptide

-

Palladium on carbon (Pd/C, 10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite

Procedure:

-

Dissolution: Dissolve the 2-Br-Z protected peptide in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

-

Method 2: Acidolysis with HBr in Acetic Acid

Materials:

-

2-Br-Z protected peptide

-

33% HBr in acetic acid

-

Anhydrous diethyl ether

Procedure:

-

Reaction: Dissolve the 2-Br-Z protected peptide in a minimal amount of glacial acetic acid (if necessary) and then add a solution of 33% HBr in acetic acid.

-

Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

-

Precipitation: Precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

-

Isolation: Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Visualizations

Experimental Workflow for Amine Protection

References

N-(2-Bromobenzyloxycarbonyloxy)succinimide: A Technical Guide to its Mechanism of Action and Application in Amine Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromobenzyloxycarbonyloxy)succinimide, also known as 2-bromobenzyl succinimidyl carbonate or Z(2-Br)-OSu, is a crucial reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis.[1] Its primary function is to introduce the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group onto primary and secondary amines, thereby preventing unwanted side reactions during complex synthetic sequences. This guide provides a comprehensive overview of the mechanism of action of this compound, details its application in amine protection, and outlines the subsequent deprotection strategies.

Introduction to Amine Protection in Chemical Synthesis

In the synthesis of complex molecules such as peptides and pharmaceuticals, the selective protection of reactive functional groups is a fundamental strategy.[2] Amines, being nucleophilic, readily participate in a variety of chemical transformations. To ensure the desired reactivity at other sites of a molecule, it is often necessary to temporarily "mask" or protect the amino group. An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable under specific, mild conditions that do not affect the rest of the molecule.[2]

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for amine protection.[3] this compound is a derivative of the reagents used to introduce the Cbz group, offering modified properties due to the presence of a bromine atom on the benzyl ring.

The 2-Bromobenzyloxycarbonyl (Z(2-Br)) Protecting Group

The Z(2-Br) group is an analogue of the classical benzyloxycarbonyl (Z) protecting group. The introduction of a bromine atom at the 2-position of the benzyl ring has a significant impact on the chemical properties of the protecting group, primarily its stability towards acidic reagents. This increased stability makes the Z(2-Br) group a valuable tool in synthetic strategies where orthogonality with other acid-labile protecting groups is required.

Mechanism of Action: Amine Protection

The core function of this compound is to acylate a primary or secondary amine, forming a stable carbamate. The succinimidyl carbonate moiety of the reagent serves as an excellent leaving group, facilitating the reaction under mild conditions.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the succinimidyl carbonate. This is followed by the departure of the N-hydroxysuccinimide anion, which is a relatively stable leaving group. A subsequent proton transfer results in the formation of the protected amine (a carbamate) and N-hydroxysuccinimide as a byproduct.

Caption: General mechanism for amine protection using this compound.

Experimental Protocol for Amine Protection

While specific reaction conditions can vary depending on the substrate, a general procedure for the protection of an amino acid using this compound is outlined below. This protocol is based on well-established methods for the introduction of benzyloxycarbonyl protecting groups.

Materials:

-

Amino acid or amine substrate

-

This compound

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water, or another suitable solvent system

-

Ethyl acetate for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude Z(2-Br)-protected amino acid.

-

Purify the product by recrystallization or column chromatography.

Mechanism of Action: Deprotection of the Z(2-Br) Group

The removal of the Z(2-Br) protecting group is a critical step to liberate the free amine for subsequent reactions. The primary methods for deprotection are acidolysis and hydrogenolysis.

Acidolysis

The Z(2-Br) group is known to be more stable to acidic conditions than the standard Z group.[4] However, it can be cleaved using strong acids such as anhydrous hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[5] The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the benzylic carbon-oxygen bond to form a stable 2-bromobenzyl cation, which is then trapped by nucleophiles in the reaction mixture. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.

Caption: Mechanism of acidolytic deprotection of the Z(2-Br) group.

Hydrogenolysis

A milder method for the deprotection of the Z(2-Br) group is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. The reaction proceeds via the reductive cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide. This method is advantageous when the substrate contains other acid-sensitive functional groups.

Caption: Mechanism of hydrogenolytic deprotection of the Z(2-Br) group.

Quantitative Data

| Protecting Group | Reagent for Introduction | Typical Protection Yield | Acid Stability (TFA) | Deprotection Conditions |

| Benzyloxycarbonyl (Z) | Benzyl chloroformate, Z-OSu | >90% | Labile | H₂/Pd, HBr/AcOH, Na/NH₃ |

| 2-Bromobenzyloxycarbonyl (Z(2-Br)) | This compound | Expected to be high (>85%) | More stable than Z | HF, TFMSA, HBr/AcOH |

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The Z(2-Br) group is particularly useful in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS) for the protection of side-chain functionalities, such as the phenolic hydroxyl group of tyrosine.[1] Its increased acid stability prevents premature deprotection during the repetitive TFA treatments used to remove the N-terminal Boc group.

Caption: A simplified workflow for SPPS incorporating a Z(2-Br)-protected amino acid.

Conclusion

This compound is a valuable reagent for the introduction of the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group. Its mechanism of action is a straightforward nucleophilic acyl substitution, providing a reliable method for the protection of amines. The resulting Z(2-Br) group offers enhanced stability towards acidic conditions compared to the traditional Z group, making it a strategic choice in complex multi-step syntheses, particularly in solid-phase peptide synthesis. The deprotection can be achieved under strong acidolysis or milder hydrogenolysis conditions, providing flexibility in the synthetic design. This technical guide provides researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this important synthetic tool.

References

Physical and chemical properties of N-(2-Bromobenzyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromobenzyloxycarbonyloxy)succinimide, also known as 2-Bromobenzyl N-succinimidyl carbonate or Z(2-Br)-OSu, is a chemical reagent primarily utilized in peptide synthesis and other areas of organic chemistry. Its key function is the introduction of the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group onto primary amino groups, a critical step in the controlled assembly of peptide chains. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and an exploration of its reactivity.

Chemical and Physical Properties

This compound is a white to off-white powder. It is sensitive to moisture and should be handled and stored accordingly. For long-term storage, it is recommended to keep the compound under an inert atmosphere at temperatures between 2-8°C.[1] It is classified as a dangerous good for transportation.[2][3]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 128611-93-8 | [2][3][4] |

| Molecular Formula | C₁₂H₁₀BrNO₅ | [2][4] |

| Molecular Weight | 328.12 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 105-108°C | [1] |

| Purity (Typical) | ≥98% |

Solubility and Stability

| Property | Observation | Reference |

| Solubility | Soluble in water or 1% acetic acid. | [1] |

| Stability | Moisture sensitive. The succinimide moiety is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions. | [1] |

Spectroscopic Data

Note: Experimentally determined spectra for this compound are not widely available. The following data is based on the analysis of structurally similar compounds and predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the succinimide protons (a singlet around δ 2.8-2.9 ppm), the benzylic protons (a singlet around δ 5.2-5.4 ppm), and the aromatic protons of the 2-bromobenzyl group (multiplets in the aromatic region, typically δ 7.2-7.6 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the succinimide ring (around δ 170 ppm), the carbonyl carbon of the carbonate group (around δ 151 ppm), the benzylic carbon (around δ 70 ppm), the carbons of the succinimide ring (around δ 25 ppm), and the aromatic carbons (in the δ 120-140 ppm region).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong carbonyl stretching vibrations from the succinimide and carbonate groups, typically in the range of 1700-1820 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-O stretching bands.

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+. Fragmentation patterns would likely involve the loss of the succinimide group, the 2-bromobenzyl group, and carbon dioxide.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-(alkoxycarbonyloxy)succinimide derivatives involves the reaction of the corresponding chloroformate with N-hydroxysuccinimide in the presence of a base.

Illustrative Protocol:

-

Dissolve N-hydroxysuccinimide in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Slowly add 2-bromobenzyl chloroformate to the reaction mixture with stirring.

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

Illustrative Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol, ethyl acetate/hexane mixture).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Illustrative HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Reactivity and Applications

The primary application of this compound is in peptide synthesis as a reagent for the introduction of the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group onto the N-terminus of amino acids or peptides. This is particularly useful as a "capping" agent to terminate unreacted amino groups during solid-phase peptide synthesis, thereby preventing the formation of deletion sequences.[5]

The reaction proceeds via nucleophilic acyl substitution, where the amino group of the peptide attacks the carbonyl carbon of the carbonate moiety, leading to the displacement of the N-hydroxysuccinimide leaving group.

General Reaction Scheme

Caption: General reaction of this compound with a primary amine.

Workflow for Use as a Capping Agent in Peptide Synthesis

Caption: Workflow for capping unreacted amines in solid-phase peptide synthesis.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its function is primarily as a synthetic reagent in a laboratory setting.

Conclusion

This compound is a valuable reagent for the protection of amino groups in organic synthesis, particularly in the field of peptide chemistry. Its ability to introduce the Z(2-Br) group makes it an effective capping agent to enhance the purity of synthetic peptides. While detailed experimental data on some of its properties are limited, the information provided in this guide serves as a foundational resource for its safe and effective use in research and development. It is recommended that users consult the Safety Data Sheet (SDS) provided by the supplier and perform their own characterization for critical applications.

References

Solubility Profile of N-(2-Bromobenzyloxycarbonyloxy)succinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(2-Bromobenzyloxycarbonyloxy)succinimide, a key reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and as a protecting group for amines. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide offers qualitative solubility information based on its chemical structure and common applications, alongside standardized experimental protocols for determining its solubility.

Core Compound Information

| Identifier | Value |

| IUPAC Name | 1-(((2-bromobenzyl)oxy)carbonyl)oxy)pyrrolidine-2,5-dione |

| Synonyms | 2-Bromobenzyl succinimidyl carbonate, Z(2-Br)-OSu |

| CAS Number | 128611-93-8[1][2] |

| Molecular Formula | C12H10BrNO5[1][2] |

| Molecular Weight | 328.13 g/mol [1][2] |

| Appearance | White to off-white powder |

| Melting Point | 105-108°C[3] |

Qualitative Solubility Assessment

Based on its application in solid-phase peptide synthesis (SPPS) and other organic reactions, this compound is expected to be soluble in a range of polar aprotic organic solvents. The succinimidyl ester group imparts reactivity, and the benzyloxycarbonyl moiety influences its solubility profile.

Expected Qualitative Solubility:

-

Highly Soluble: Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Acetone. These solvents are commonly used in peptide synthesis and for dissolving activated esters.[4][5]

-

Slightly Soluble to Insoluble: Diethyl ether, Hexanes, Toluene. These non-polar solvents are generally poor solvents for polar compounds like this compound.

-

Aqueous Solubility: One source indicates solubility in water or 1% acetic acid.[3] However, given the hydrolytic sensitivity of the succinimidyl ester, prolonged exposure to aqueous media, especially under basic conditions, would lead to degradation.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Dichloromethane (DCM) | 25 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |

| Acetonitrile (ACN) | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in a known volume of the supernatant by evaporating the solvent and weighing the residue.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMF, DCM)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. Ensure there is a visible amount of undissolved solid.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any suspended solid particles.

-

Solvent Evaporation: The solvent from the volumetric flask is removed under reduced pressure (e.g., using a rotary evaporator).

-

Mass Determination: The flask containing the dried residue is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the empty flask.

-

Calculation: The solubility is calculated in g/L by dividing the mass of the residue by the volume of the aliquot taken.

Visualization of Experimental and Logical Workflows

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Application in Peptide Synthesis: Amine Protection

This compound serves as a reagent for introducing the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group onto the N-terminus of an amino acid or peptide. This is a crucial step in controlling the reaction sequence during peptide synthesis.

The diagram below illustrates the logical flow of using Z(2-Br)-OSu in a standard peptide coupling cycle.

References

An In-depth Technical Guide to the Safety and Handling of N-(2-Bromobenzyloxycarbonyloxy)succinimide

This guide provides comprehensive safety and handling information for N-(2-Bromobenzyloxycarbonyloxy)succinimide, intended for researchers, scientists, and drug development professionals. The following sections detail the hazards, personal protective equipment, first aid measures, and proper disposal of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health hazard associated with this compound is skin sensitization.[1][2]

Hazard Statements:

Physical and Chemical Hazards:

-

No significant physical or chemical hazards have been identified.[2]

Environmental Hazards:

-

The compound is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[1][2]

Toxicological Information

There is no quantitative data available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT-single exposure, or STOT-repeated exposure.[1] The primary reported symptom of exposure is an allergic skin reaction, which may include rash, itching, and swelling.[1][2]

Summary of Toxicological Data

| Endpoint | Result |

| Acute Toxicity (Oral) | No data available |

| Acute Toxicity (Dermal) | No data available |

| Acute Toxicity (Inhalation) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize the risk of exposure and allergic reactions.

Engineering Controls:

-

Ensure adequate ventilation in the work area.[1]

Personal Protective Equipment:

| PPE Type | Specification |

| Hand Protection | Protective gloves.[1] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |

| Skin and Body Protection | Long-sleeved clothing.[1] |

| Respiratory Protection | For small-scale laboratory use, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1] |

Hygiene Measures:

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands before breaks and after work.[1]

-

Remove and wash contaminated clothing and gloves before reuse.[1]

Experimental Workflow: Donning and Doffing PPE

Caption: Workflow for donning and doffing Personal Protective Equipment.

First-Aid Measures

In case of exposure, follow these first-aid procedures.

| Exposure Route | First-Aid Measures |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice/attention.[2] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |

Note to Physician: Treat symptomatically.[1]

Logical Relationship: First-Aid Response

Caption: First-aid response to exposure.

Storage and Disposal

Proper storage and disposal are essential to maintain the chemical's stability and to comply with regulations.

Storage:

Disposal:

-

Waste from residues or unused product is classified as hazardous.[1][2]

-

Dispose of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1][2]

-

Contaminated packaging should be disposed of at a hazardous or special waste collection point.[1][2]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Personal Precautions:

Environmental Precautions:

Methods for Containment and Cleaning Up:

Experimental Workflow: Accidental Spill Response

Caption: Workflow for responding to an accidental spill.

Fire-Fighting Measures

Suitable Extinguishing Media:

Specific Hazards Arising from the Chemical:

-

Combustible material.

-

Development of hazardous combustion gases or vapors is possible in the event of a fire.

Protective Equipment for Firefighters:

-

As in any fire, wear a self-contained breathing apparatus with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][5]

References

The Discovery and Synthesis of 2-Br-Z-OSu: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromobenzyloxycarbonyloxy)succinimide, commonly referred to as 2-Br-Z-OSu or Z(2-Br)-OSu, is a crucial reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutics. Its structure incorporates a 2-bromobenzyl-based protecting group, offering distinct advantages in specific synthetic strategies. This technical guide elucidates the discovery, initial synthesis, and characterization of 2-Br-Z-OSu, providing detailed experimental protocols and quantitative data to support its application in research and development.

Introduction

The development of effective protecting groups for amines is a cornerstone of modern organic synthesis, most notably in the assembly of complex peptides and other nitrogen-containing biomolecules. The benzyloxycarbonyl (Z or Cbz) group has long been a staple in this field. The introduction of substituents onto the benzyl ring, such as a bromine atom in the ortho position, modulates the stability and cleavage conditions of the protecting group, thereby expanding the synthetic chemist's toolkit. 2-Br-Z-OSu emerges from this context as a valuable reagent for introducing the 2-bromobenzyloxycarbonyl protecting group.

Discovery and Significance

While a singular, seminal publication detailing the initial discovery of 2-Br-Z-OSu is not readily apparent in the surveyed scientific literature, its conception can be understood as a logical progression in the field of protecting group chemistry. The development of halogenated Z-group derivatives was driven by the need for protecting groups with tailored lability. The electron-withdrawing nature of the bromine atom in the ortho position is expected to influence the stability of the carbamate linkage, offering different deprotection kinetics compared to the parent Z-group. This allows for orthogonal protection strategies in the synthesis of complex molecules with multiple functional groups.

The primary application of 2-Br-Z-OSu is in peptide synthesis, where it can be used as a capping agent in solid-phase peptide synthesis (SPPS) to terminate unreacted amino groups and prevent the formation of deletion sequences.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Br-Z-OSu is presented in Table 1.

| Property | Value |

| Systematic Name | This compound |

| Common Synonyms | 2-Br-Z-OSu, Z(2-Br)Osu, 2-Bromobenzyl succinimidyl carbonate |

| CAS Number | 128611-93-8 |

| Molecular Formula | C12H10BrNO5 |

| Molecular Weight | 328.12 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 105-108 °C |

| Solubility | Soluble in many organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). |

| Storage | Store in a cool, dry place, typically at 2-8 °C, protected from moisture. |

Initial Synthesis of 2-Br-Z-OSu

The synthesis of 2-Br-Z-OSu can be achieved through a two-step process, which is analogous to the preparation of other N-alkoxycarbonyloxysuccinimide reagents. The general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 2-Br-Z-OSu

Step 1: Synthesis of 2-Bromobenzyl Chloroformate

-

To a stirred solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.1 eq).

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

-

The resulting filtrate containing 2-bromobenzyl chloroformate is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound (2-Br-Z-OSu)

-

To a stirred solution of N-hydroxysuccinimide (1.2 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

-

Slowly add the solution of 2-bromobenzyl chloroformate from Step 1 to this mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-Br-Z-OSu as a white solid.

Characterization Data

Table 2: Predicted Spectroscopic Data for 2-Br-Z-OSu

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 2-bromobenzyl group (multiplet, ~7.2-7.6 ppm), benzylic methylene protons (singlet, ~5.4 ppm), and succinimide methylene protons (singlet, ~2.9 ppm). |

| ¹³C NMR | Carbonyl carbons of the carbonate and succinimide groups (~150-170 ppm), aromatic carbons (~125-135 ppm), benzylic carbon (~70 ppm), and succinimide methylene carbons (~25 ppm). |

| IR (Infrared Spectroscopy) | Strong carbonyl stretching frequencies for the succinimide ester and carbonate groups (~1740-1820 cm⁻¹), and C-O stretching bands. |

| MS (Mass Spectrometry) | A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 328.12 g/mol , with a characteristic isotopic pattern for a bromine-containing compound. |

Application in Peptide Synthesis: Capping Workflow

2-Br-Z-OSu is an effective capping agent in solid-phase peptide synthesis (SPPS). Capping is a critical step to permanently block unreacted amino groups on the growing peptide chain after an incomplete coupling reaction, thus preventing the formation of deletion sequences.

Experimental Protocol: Capping in SPPS

-

Following the amino acid coupling step in an automated or manual peptide synthesizer, wash the resin thoroughly with a suitable solvent (e.g., dimethylformamide - DMF).

-

Prepare a solution of 2-Br-Z-OSu (e.g., 0.5 M in DMF or N-methyl-2-pyrrolidone - NMP).

-

Add the 2-Br-Z-OSu solution to the resin, ensuring complete coverage.

-

Allow the capping reaction to proceed for a specified time (typically 5-30 minutes) at room temperature with agitation.

-

Drain the capping solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Proceed with the deprotection of the N-terminal protecting group (e.g., Fmoc) of the successfully coupled peptides to continue with the next synthesis cycle.

Conclusion

2-Br-Z-OSu is a valuable reagent for the protection of amino groups, offering an alternative to traditional benzyloxycarbonyl protecting groups with potentially different deprotection characteristics. Its synthesis is straightforward, following established methodologies for similar reagents. The primary application of 2-Br-Z-OSu as a capping agent in solid-phase peptide synthesis highlights its importance in ensuring the synthesis of high-purity peptides for research, diagnostics, and therapeutic development. This guide provides a foundational understanding and practical protocols for the synthesis and application of 2-Br-Z-OSu for professionals in the chemical and pharmaceutical sciences.

Spectroscopic and Synthetic Profile of N-(2-Bromobenzyloxycarbonyloxy)succinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of N-(2-Bromobenzyloxycarbonyloxy)succinimide (Z(2-Br)-OSu). This reagent is a valuable tool in organic synthesis, particularly for the introduction of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group in peptide synthesis and other areas of medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide also presents predicted spectroscopic data based on the analysis of analogous compounds and functional group characteristics.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from known data for structurally similar compounds, such as N-(2-chlorobenzyloxycarbonyloxy)succinimide, and from standard correlation charts for NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.65 | d | 1H | Ar-H |

| ~7.50 | m | 2H | Ar-H |

| ~7.35 | m | 1H | Ar-H |

| ~5.45 | s | 2H | O-CH₂-Ar |

| ~2.85 | s | 4H | -CH₂-CH₂- (Succinimide) |

| Solvent: CDCl₃. Predicted values are based on the reported spectrum of N-(2-chlorobenzyloxycarbonyloxy)succinimide and the expected influence of the bromo substituent. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Succinimide) |

| ~151 | C=O (Carbonate) |

| ~134 | Ar-C (quaternary) |

| ~133 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~123 | Ar-C-Br |

| ~70 | O-CH₂-Ar |

| ~25 | -CH₂-CH₂- (Succinimide) |

| Solvent: CDCl₃. Predicted values are based on analogous structures and standard chemical shift ranges. |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1815, ~1785 | Strong | C=O stretch (Succinimide, symmetric and asymmetric) |

| ~1740 | Strong | C=O stretch (Carbonate) |

| ~1210 | Strong | C-O stretch (Carbonate) |

| ~1050 | Medium | C-O stretch |

| ~750 | Strong | C-Br stretch, Ar-H out-of-plane bend |

| Sample preparation: KBr pellet or thin film. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 327/329 | M⁺/ (M+2)⁺ | Molecular ion peak (presence of Bromine isotope) |

| 228 | [M - C₄H₄NO₂]⁺ | |

| 183/185 | [Br-C₆H₄-CH₂]⁺ | |

| 171/173 | [Br-C₆H₄-CO]⁺ | |

| 104 | [C₆H₄-CH₂]⁺ | |

| 99 | [C₄H₅NO₂]⁺ (Succinimide) | |

| Ionization method: Electron Ionization (EI). The presence of bromine will result in characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a general method for the preparation of N-succinimidyl carbonates.[1] This two-step, one-pot synthesis involves the formation of 2-bromobenzyl chloroformate followed by its reaction with N-hydroxysuccinimide.

Materials:

-

2-Bromobenzyl alcohol

-

Phosgene (or a phosgene equivalent like triphosgene)

-

N-Hydroxysuccinimide

-

Potassium bicarbonate (KHCO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Formation of 2-Bromobenzyl Chloroformate:

-

In a well-ventilated fume hood, dissolve 2-bromobenzyl alcohol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosgene in toluene (or a solution of triphosgene in THF) to the cooled alcohol solution with vigorous stirring. The reaction is exothermic and produces HCl gas.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

-

Formation of this compound:

-

In a separate flask, prepare a solution of N-hydroxysuccinimide and a slight excess of potassium bicarbonate in a mixture of water and THF.

-

Cool this solution to 0 °C.

-

Slowly add the crude 2-bromobenzyl chloroformate solution from step 1 to the N-hydroxysuccinimide solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

-

Work-up and Purification:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture or ethyl acetate/hexane) to yield this compound as a white solid.

-

Safety Precautions: Phosgene and its equivalents are extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) must be worn.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Synthetic and analytical workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the 2-Br-Z Protection of Primary Amines using Z(2-Br)-OSu

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the protection of primary amines using the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group, facilitated by its N-hydroxysuccinimide (OSu) ester, Z(2-Br)-OSu. This method is particularly relevant in peptide synthesis and the development of complex organic molecules where stable amine protection is crucial.

The 2-Br-Z group offers robust protection under various conditions and is orthogonal to several other protecting groups, making it a valuable tool in multi-step synthesis.[1][2] It is particularly noted for its stability in acidic conditions, such as 50% trifluoroacetic acid (TFA), which is a common reagent in solid-phase peptide synthesis (SPPS).[1]

Introduction to the 2-Br-Z Protecting Group

The 2-bromobenzyloxycarbonyl (2-Br-Z or Z(2-Br)) group is a carbamate-type protecting group for amines. It is an analog of the more common benzyloxycarbonyl (Cbz or Z) group but with a bromine atom on the ortho position of the benzyl ring. This modification enhances the acid stability of the protecting group.

Key Features of the 2-Br-Z Group:

-

Acid Stability: The 2-Br-Z group is stable to moderately strong acids like trifluoroacetic acid (TFA), which is a significant advantage in Boc-based solid-phase peptide synthesis for protecting amino acid side chains.[1]

-

Deprotection Conditions: Cleavage of the 2-Br-Z group is typically achieved using strong acidic conditions, such as hydrogen fluoride (HF), which is often used for the final cleavage of a peptide from the resin in Boc-based SPPS.[1][3]

-

Orthogonality: The 2-Br-Z group is considered orthogonal to the Boc group, which is removed by milder acids like TFA.[4] However, its use in Fmoc chemistry is limited as it can be cleaved by piperidine, the reagent used for Fmoc deprotection.[1][3]

The use of Z(2-Br)-OSu provides a highly efficient method for introducing the 2-Br-Z group onto primary amines. The OSu ester is a good leaving group, facilitating the acylation of the amine under mild conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the protection of a primary amine using Z(2-Br)-OSu.

Materials and Reagents:

-

Amine-containing substrate

-

Z(2-Br)-OSu (2-bromobenzyloxycarbonyl-N-hydroxysuccinimide ester)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN))

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Part 1: Protection of a Primary Amine with Z(2-Br)-OSu

1. Preparation of Reactants:

- Ensure all glassware is thoroughly dried to prevent hydrolysis of the Z(2-Br)-OSu reagent.

- Dissolve the primary amine-containing substrate in a minimal amount of anhydrous solvent (e.g., DCM or DMF). The concentration will depend on the solubility of the substrate.

- In a separate, dry flask, dissolve Z(2-Br)-OSu (1.1 to 1.5 equivalents relative to the primary amine) in the same anhydrous solvent. A slight excess of the protecting group reagent is recommended to drive the reaction to completion.

2. Reaction Setup:

- Place the dissolved amine-containing substrate in the reaction vessel under an inert atmosphere (nitrogen or argon).

- Add the non-nucleophilic base (e.g., DIPEA or TEA) to the reaction mixture. Typically, 2-3 equivalents relative to the amine substrate are sufficient to act as a proton scavenger.

- Slowly add the solution of Z(2-Br)-OSu to the reaction mixture with continuous stirring.

3. Reaction Conditions:

- The reaction can be performed at a temperature ranging from 0°C to room temperature (25°C). Starting the reaction at 0°C and allowing it to warm to room temperature is a common practice.

- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting amine is consumed. Reaction times can vary from 1 to 12 hours.

4. Workup and Purification:

- Once the reaction is complete, dilute the reaction mixture with the organic solvent used for the reaction (e.g., DCM or ethyl acetate).

- Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove excess base, a mild base (e.g., saturated aqueous NaHCO₃) to remove unreacted Z(2-Br)-OSu and N-hydroxysuccinimide byproduct, and finally with brine.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

- The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Br-Z protected amine.

Part 2: Deprotection of the 2-Br-Z Group

The removal of the 2-Br-Z group typically requires strong acidic conditions.

Reagents for Deprotection:

-

Method A: Hydrogen Fluoride (HF)

-

Method B: HBr in Acetic Acid

-

A solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) can also be used for deprotection.[2] The reaction is typically carried out at room temperature.

-

General Deprotection Procedure (using HBr/AcOH):

-

Dissolve the 2-Br-Z protected compound in glacial acetic acid.

-

Add the HBr/AcOH solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, the product can be precipitated by the addition of cold diethyl ether and collected by filtration.

Data Presentation

Table 1: Reaction Conditions for 2-Br-Z Protection of Primary Amines

| Parameter | Recommended Conditions |

| Reagent | Z(2-Br)-OSu |

| Equivalents | 1.1 - 1.5 equivalents |

| Solvent | Anhydrous DCM, DMF, or ACN |

| Base | DIPEA or TEA (2-3 equivalents) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1 - 12 hours (monitor by TLC/HPLC) |

| Workup | Aqueous acid/base washes |

| Purification | Silica gel column chromatography |

Table 2: Deprotection Conditions for the 2-Br-Z Group

| Method | Reagents | Typical Conditions | Notes |

| A | Liquid Hydrogen Fluoride (HF) | 0°C, with scavenger (e.g., anisole) | Highly effective but requires specialized equipment and handling procedures.[1][3] |

| B | Hydrogen Bromide in Acetic Acid (HBr/AcOH) | Room Temperature | A common alternative to HF.[2] |

Mandatory Visualizations

Caption: Experimental workflow for the 2-Br-Z protection of a primary amine.

Caption: Deprotection pathways for the 2-Br-Z group.

References

Application of N-(2-Bromobenzyloxycarbonyloxy)succinimide in Solid-Phase Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex polypeptide chains. The strategic use of protecting groups is fundamental to the success of SPPS, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence. Among the various protecting groups, the 2-bromobenzyloxycarbonyl (2-Br-Z) group offers specific advantages in certain synthetic strategies. This document provides detailed application notes and protocols for the use of N-(2-Bromobenzyloxycarbonyloxy)succinimide as a reagent for the introduction of the 2-Br-Z protecting group in SPPS workflows.

The 2-Br-Z group is a derivative of the classical benzyloxycarbonyl (Z or Cbz) group. The introduction of a bromine atom on the phenyl ring modifies the lability of the protecting group, making it more resistant to certain acidic conditions compared to the standard Z group, while still being removable under strong acidolysis, such as with hydrogen fluoride (HF). This characteristic makes it particularly suitable for use in Boc-based SPPS strategies for the protection of nucleophilic side chains, such as the hydroxyl group of tyrosine.

Key Applications

The primary application of this compound in SPPS is for the protection of amino acid side chains, most notably for tyrosine. The resulting 2-Br-Z protected amino acid, for instance, Boc-Tyr(2-Br-Z)-OH, can then be incorporated into a peptide sequence using standard Boc-SPPS protocols.

Advantages of the 2-Br-Z Protecting Group:

-

Enhanced Acid Stability: The electron-withdrawing nature of the bromine atom increases the stability of the carbamate linkage to moderately acidic conditions, such as the trifluoroacetic acid (TFA) solutions used for the removal of the Nα-Boc group during SPPS cycles.

-

Orthogonality in Boc-SPPS: It provides a semi-orthogonal protecting group strategy within the Boc/Bzl framework. While the Nα-Boc group is removed with moderate acid (e.g., 50% TFA in DCM), the 2-Br-Z group remains intact and is cleaved during the final deprotection and cleavage from the resin using strong acids like HF.

-

Reduced Side Reactions: Protection of the tyrosine hydroxyl group prevents potential side reactions such as O-acylation during coupling steps.

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Tyrosine(2-Br-Z)-OH

This protocol describes the synthesis of the protected amino acid building block required for incorporation into SPPS.

Materials:

-

Boc-L-Tyrosine

-

This compound

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-Tyrosine in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

-

Add a solution of this compound (1.1 equivalents) in dioxane dropwise to the stirring solution of Boc-L-Tyrosine at room temperature.

-

Allow the reaction to stir overnight at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Boc-L-Tyrosine(2-Br-Z)-OH.

Workflow for Synthesis of Boc-L-Tyrosine(2-Br-Z)-OH

Application Notes and Protocols for N-(2-Bromobenzyloxycarbonyloxy)succinimide in Boc-Based Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, the strategic use of protecting groups and capping agents is paramount for the synthesis of high-purity peptides. N-(2-Bromobenzyloxycarbonyloxy)succinimide, also known as 2-bromobenzyl succinimidyl carbonate or Z(2-Br)-OSu, is a valuable reagent for this purpose. It serves two primary functions: as a reagent for introducing the 2-bromobenzyloxycarbonyl (2-Br-Z) side-chain protecting group, particularly for tyrosine, and as an effective capping agent to terminate unreacted amino groups during peptide chain elongation, thereby preventing the formation of deletion sequences.

The 2-Br-Z group is stable to the moderately acidic conditions required for the removal of the temporary Nα-Boc group (e.g., trifluoroacetic acid, TFA), ensuring the integrity of the side-chain protection throughout the synthesis.[1][2][3] This semi-permanent protecting group is typically removed during the final cleavage of the peptide from the resin using strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

As a capping agent, the succinimidyl ester moiety of Z(2-Br)-OSu allows for a rapid and efficient reaction with unreacted N-terminal amines after a coupling step. This permanently blocks these reactive sites, preventing them from participating in subsequent coupling cycles. The analogous N-(2-chlorobenzyloxycarbonyloxy)succinimide has been shown to be a highly effective capping agent in both Boc and Fmoc chemistries, with capping cycles as short as 5 minutes.[4]

These application notes provide detailed protocols for the synthesis of this compound and its application in Boc-based peptide synthesis, both as a side-chain protecting group for tyrosine and as a capping agent.

Data Presentation

Table 1: Comparison of Side-Chain Protecting Groups for Tyrosine in Boc-SPPS

| Protecting Group | Abbreviation | Stability to Boc Deprotection (TFA) | Cleavage Conditions | Key Features |

| 2-Bromobenzyloxycarbonyl | 2-Br-Z | Stable[1][2][3] | HF, TFMSA, TMSOTf, Piperidine in DMF[1][2] | Good stability for long peptide synthesis. |

| Benzyl | Bzl | Partially labile | HF | Can lead to side products during cleavage. |

| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | Stable | HF | High acid stability. |

Table 2: Comparison of Capping Agents in SPPS

| Capping Agent | Typical Reagents | Reaction Time | Efficiency | Notes |

| Acetic Anhydride | Acetic Anhydride, Pyridine or DIEA in DMF | 15-30 min[5] | High | Standard, widely used method.[5] |

| N-(2-Chlorobenzyloxycarbonyloxy)succinimide | Z(2-Cl)-OSu in DMF | ~5 min[4] | Very High | Rapid and effective for automated synthesis.[4] |

| This compound (Predicted) | Z(2-Br)-OSu in DMF | ~5-10 min | High | Expected to have similar reactivity to the chloro-analog. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar chloroformates and their subsequent reaction with N-hydroxysuccinimide.

Part A: Synthesis of 2-Bromobenzyl Chloroformate

-

Reaction: 2-Bromobenzyl alcohol + Phosgene → 2-Bromobenzyl chloroformate

-

Procedure:

-

In a well-ventilated fume hood, a solution of 2-bromobenzyl alcohol in an anhydrous solvent (e.g., dioxane or toluene) is added dropwise to a stirred, cooled solution of excess phosgene in toluene.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent and excess phosgene are carefully removed by distillation under reduced pressure.

-

The crude 2-bromobenzyl chloroformate can be purified by recrystallization from hexane at low temperatures.

-

Part B: Synthesis of this compound

-

Reaction: 2-Bromobenzyl chloroformate + N-Hydroxysuccinimide → this compound

-

Procedure:

-

N-Hydroxysuccinimide is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a base (e.g., triethylamine or pyridine) at 0°C.

-

A solution of 2-bromobenzyl chloroformate in the same solvent is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is washed with water, dilute acid, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization.

-

Protocol 2: Introduction of the 2-Br-Z Protecting Group onto Tyrosine

This protocol describes the synthesis of Boc-Tyr(2-Br-Z)-OH.

-

Procedure:

-

Dissolve Boc-Tyr-OH in a suitable solvent such as methanol.

-

Add a base, for example, sodium methoxide solution, to deprotonate the phenolic hydroxyl group.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, the product is isolated and purified.

-

Protocol 3: Capping of Unreacted Amino Groups in Boc-SPPS

This representative protocol is based on the use of the analogous chloro-compound and standard capping procedures.

-

Procedure:

-

Following the amino acid coupling step and subsequent washes with DMF, drain the solvent from the peptide-resin.

-

Prepare a capping solution of this compound (e.g., 0.5 M) in DMF.

-

Add the capping solution to the peptide-resin, ensuring the resin is fully submerged.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted capping reagent and byproducts.

-

Proceed to the Nα-Boc deprotection step for the next cycle.

-

Protocol 4: Cleavage of the 2-Br-Z Group and Peptide from the Resin

The 2-Br-Z group is removed during the final cleavage step using strong acids.

-

HF Cleavage:

-

Place the dried peptide-resin in a suitable HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole, p-cresol).

-

Cool the vessel and condense anhydrous HF into it.

-

Stir the mixture at 0°C for the recommended time (typically 1-2 hours).

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

-

TFMSA Cleavage:

-

Suspend the dried peptide-resin in TFA in a reaction vessel.

-

Add scavengers (e.g., thioanisole, ethanedithiol).

-

Cool the mixture in an ice bath.

-

Slowly add TFMSA to the stirred mixture.

-

Allow the reaction to proceed at room temperature for the recommended time.

-

Precipitate the crude peptide with cold diethyl ether.

-

Visualizations

Caption: General workflow for Boc-based solid-phase peptide synthesis incorporating an optional capping step.

Caption: Capping of an unreacted N-terminus with Z(2-Br)-OSu.

Caption: Orthogonality of Boc and side-chain protecting group cleavage in Boc-SPPS.

References

Application Notes and Protocols for the Coupling of 2-Bromo-Z-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental conditions for the coupling of 2-Bromo-N-carbobenzyloxy (Z)-amino acids in peptide synthesis. The introduction of a bromine atom at the α-carbon of an amino acid offers unique opportunities for the synthesis of peptidomimetics and for introducing conformational constraints. However, the steric hindrance and potential for side reactions associated with the α-bromo substituent necessitate careful optimization of coupling conditions. This document outlines recommended protocols, a comparison of coupling reagents, and potential side reactions to consider.

Introduction

2-Bromo-Z-amino acids are valuable building blocks in synthetic peptide chemistry. The presence of the α-bromo group can serve as a handle for further chemical modifications or to enforce specific backbone dihedral angles, thereby influencing the peptide's secondary structure and biological activity. The Z-protecting group (carbobenzyloxy) is a commonly used urethane-type protecting group in solution-phase peptide synthesis, removable by hydrogenolysis.

The primary challenge in coupling these amino acids lies in overcoming the steric bulk of the bromine atom, which can significantly slow down the reaction rate and increase the risk of side reactions such as racemization. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high yields and maintaining the stereochemical integrity of the product.

Comparative Data of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like 2-bromo-Z-amino acids. While standard carbodiimide reagents can be employed, more potent onium salt-based reagents are often preferred to achieve higher yields and faster reaction times. Below is a summary of commonly used coupling reagents with their recommended conditions for coupling 2-bromo-Z-amino acids, based on protocols for sterically hindered amino acids.

| Coupling Reagent | Reagent Type | Activator/Additive | Base (equiv.) | Solvent | Typical Reaction Time | Typical Yield (%) | Notes |

| HBTU | Aminium Salt | HOBt (1.1) | DIPEA (2.0) | DMF | 2 - 4 hours | 70-85 | A reliable and commonly used reagent. |

| HATU | Aminium Salt | None | DIPEA (2.0) / Collidine (2.0) | DMF, NMP | 1 - 3 hours | 80-95 | Highly reactive, recommended for very hindered couplings. Reduces racemization. |

| PyBOP | Phosphonium Salt | None | DIPEA (2.0) | DMF, DCM | 2 - 5 hours | 75-90 | Good for minimizing racemization. Byproducts are less hazardous than those from BOP. |